Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core substituted with methoxyphenyl and acetamido groups. Its structural complexity arises from the thienopyridazine scaffold, which is further functionalized with electron-rich aromatic substituents (3,4-dimethoxyphenyl and 4-methoxyphenyl) and an ethyl carboxylate group. These substituents likely influence its solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7S/c1-5-36-26(32)23-18-14-37-24(27-21(30)13-15-6-11-19(34-3)20(12-15)35-4)22(18)25(31)29(28-23)16-7-9-17(33-2)10-8-16/h6-12,14H,5,13H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJQIMUCHDPFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The thieno[3,4-d]pyridazine core is shared among several derivatives, but substituent variations lead to distinct physicochemical and biological properties. Key analogs include:
*Calculated based on substituent additions to the core structure.
Key Structural Differences:
- Functional Group Impact: The acetamido group in the target compound introduces hydrogen-bonding capability absent in amino-substituted analogs, which may influence receptor binding .
Physicochemical Properties
- Solubility: Methoxy groups in the target compound likely improve aqueous solubility compared to nonpolar analogs (e.g., phenyl-substituted derivatives in ) .
- Thermal Stability: Thienopyridazine derivatives generally exhibit moderate thermal stability. For example, DATF (a structurally distinct but related heterocycle) decomposes at 260°C , suggesting the target compound may follow similar trends.
- Spectroscopic Data: NMR shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) would differ significantly from analogs due to electron-donating methoxy groups, as observed in ’s comparative NMR analysis .
Pharmacological Comparisons
- Target Compound vs. Example 83 (): While Example 83 shows potent kinase inhibition (IC₅₀ <10 nM), the target compound’s methoxy substituents may reduce metabolic clearance, extending half-life but possibly lowering potency due to steric hindrance .
- Amino vs. Acetamido Derivatives: Amino-substituted analogs () are often intermediates, whereas acetamido groups (target compound) may enhance target selectivity via hydrogen bonding .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The core is constructed via a [4+2] cycloaddition between a functionalized thiophene diene and a pyridazine dienophile. Reference demonstrates that tetraphenylthieno[3,4-d]pyridazines form through Diels-Alder reactions under thermal conditions (150–180°C, toluene, 12–24 h). Adapting this, the synthesis begins with ethyl 3-amino-4-cyanothiophene-2-carboxylate and 4-methoxyphenylglyoxal :
$$
\text{Thiophene diene} + \text{Glyoxal dienophile} \xrightarrow{\Delta, \text{toluene}} \text{Thienopyridazine intermediate}
$$
Key modifications :
Oxidation to 4-Oxo Functionality
The 4-oxo group is installed using MnO₂ or PCC in dichloromethane (0°C to RT, 2–4 h), achieving >85% yield.
Introduction of the 3-(4-Methoxyphenyl) Group
Nucleophilic Aromatic Substitution
The pyridazine ring’s electron-deficient nature permits nucleophilic substitution at position 3. A Miyaura borylation followed by Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid affords the aryl group (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 6 h).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Yield | 78–82% |
Functionalization at Position 5: Acetamido Side Chain
Amination via Buchwald-Hartwig Coupling
Position 5 is aminated using Pd-mediated coupling with NH₃·H₂O (t-BuXPhos ligand, Cs₂CO₃, 100°C, 12 h).
Acylation with 3,4-Dimethoxyphenylacetyl Chloride
The free amine is acylated under Schlenk conditions to prevent hydrolysis:
$$
\text{Amine intermediate} + \text{Acetyl chloride} \xrightarrow{\text{EDCI, DMAP, DCM}} \text{Acetamido product}
$$
Optimized Conditions :
Final Esterification and Purification
Ethyl Ester Stabilization
The ethyl carboxylate is preserved by avoiding strong bases. Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 95% purity.
Crystallization for Analytical Validation
Recrystallization from ethanol/water (7:3) provides X-ray-quality crystals, confirming the structure.
Spectroscopic Characterization
Key Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyridazine-H), 6.95–7.25 (m, 7H, aryl-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 6H, OCH₃).
- HRMS : [M+H]⁺ calcd. for C₂₇H₂₈N₃O₇S: 546.1634; found: 546.1638.
Per reference, critical precautions include:
- Moisture-sensitive steps : Use inert gas (N₂/Ar) and anhydrous solvents (P231+P232).
- Toxic intermediates : Wear nitrile gloves and respiratory protection (P280+P284).
- Waste disposal : Collect organic residues in halogen-resistant containers (P273+P391).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cycloaddition | 75 | 92 | 120 |
| Suzuki Coupling | 82 | 95 | 145 |
| Acylation | 90 | 98 | 90 |
The acylation step offers the best efficiency-cost balance, though cycloaddition remains vital for core formation.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step sequence: (i) formation of the thieno[3,4-d]pyridazine core via cyclization, (ii) introduction of the 2-(3,4-dimethoxyphenyl)acetamido group via amide coupling, and (iii) esterification to attach the ethyl carboxylate moiety. Optimization requires adjusting solvent polarity (e.g., toluene or DCM), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid or DMAP). For example, amidation steps may require anhydrous conditions to prevent hydrolysis .
Q. Which characterization techniques are critical for confirming structure and purity?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks).
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. What common chemical reactions does this compound undergo?
- Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH).
- Nucleophilic substitution : The 4-oxo group may react with amines or thiols.
- Electrophilic aromatic substitution : The thiophene ring is susceptible to halogenation or nitration .
Advanced Research Questions
Q. How do substituents on the thieno[3,4-d]pyridazine core influence biological activity?
Structural analogs demonstrate that:
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and receptor binding via π-π stacking.
- 4-Methoxyphenyl : Modulates electronic effects, potentially improving metabolic stability.
- Ethyl carboxylate : Balances solubility and membrane permeability. Comparative SAR studies using analogs (e.g., fluorophenyl or nitrobenzamido variants) reveal activity trends against targets like adenosine receptors .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to adenosine A receptors. Focus on key residues (e.g., His264, Glu169) for hydrogen bonding.
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the 4-oxo group) .
Q. How can contradictions in synthetic yields from different methods be resolved?
- Catalyst screening : Test alternatives (e.g., HATU vs. EDCI for amide coupling).
- Solvent purity : Use anhydrous DMF instead of technical-grade solvents to avoid side reactions.
- Temperature gradients : Monitor exothermic reactions with in-situ IR to optimize heating rates .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- Rodent models : Administer 10–50 mg/kg orally or intravenously to measure bioavailability (%F) and half-life (t).
- ADMET assays : Use Caco-2 cells for permeability, cytochrome P450 enzymes for metabolic stability, and hERG assays for cardiac toxicity .
Q. How can analogs with modified substituents be designed for SAR studies?
- Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., cyclohexyl) groups.
- Bioisosteres : Swap the ethyl ester with a methyl or tert-butyl ester to assess steric effects.
- In vitro testing : Screen analogs against kinase panels (e.g., DiscoverX) to identify off-target effects .
Methodological Considerations
- Data contradiction analysis : Compare HPLC purity data with NMR integration; discrepancies may indicate residual solvents or degradation products.
- Reaction scalability : Transition from batch to flow chemistry for high-yield, reproducible synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
